molecular formula C9H7ClN2O B1608859 5-chloro-1H-indole-2-carboxamide CAS No. 21109-01-3

5-chloro-1H-indole-2-carboxamide

Cat. No.: B1608859
CAS No.: 21109-01-3
M. Wt: 194.62 g/mol
InChI Key: GZILZCCGDNKAAV-UHFFFAOYSA-N
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Description

5-chloro-1H-indole-2-carboxamide: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C9H7ClN2O and is characterized by the presence of a chlorine atom at the 5th position of the indole ring and a carboxamide group at the 2nd position .

Mechanism of Action

Target of Action

The primary target of 5-chloro-1H-indole-2-carboxamide is the brain-type glycogen phosphorylase (PYGB) . PYGB is recognized as a prospective drug target for treating ischemic brain injury .

Mode of Action

This compound acts as an inhibitor of PYGB . It interacts with PYGB, leading to a decrease in the activity of this enzyme . This interaction results in changes at the cellular level, particularly in the context of hypoxia/reoxygenation (H/R) injury in astrocytes .

Biochemical Pathways

The inhibition of PYGB affects the glucose metabolism pathway . This compound can reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits the expression of apoptosis-related proteins .

Result of Action

The action of this compound leads to several molecular and cellular effects. It can alleviate the H/R injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level . It also has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of oxygen and glucose. For instance, its protective effect against cellular H/R injury in mouse astrocytes is evident in a hypoxic environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-indole-2-carboxamide typically involves the activation of carboxylic acid groups using various reagents. Common activators include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . One of the methods involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted indoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole-2-carboxylic acid
  • 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide
  • 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

5-chloro-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

IUPAC Name

5-chloro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZILZCCGDNKAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406442
Record name 5-chloro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21109-01-3
Record name 5-chloro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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